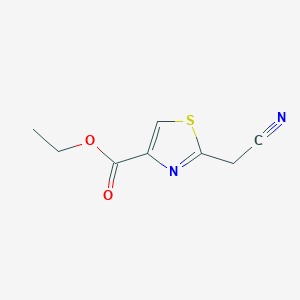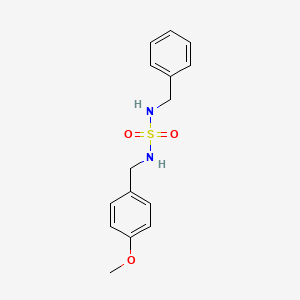![molecular formula C23H20N4O2S B2642965 2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide CAS No. 1087807-14-4](/img/structure/B2642965.png)
2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide is a unique organic compound, notable for its complex structure, which contributes to its varied applications in scientific research. This compound features a combination of quinoline, cyclopropyl, sulfanyl, and anilino groups, making it versatile in chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide typically begins with the preparation of the quinoline core. The process involves multiple steps:
Cyclization: Starting with the cyclization of an appropriate precursor to form the quinoline skeleton.
Functionalization: This skeleton is then functionalized at the 4-position with a carboxamide group.
Sulfur Introduction: Introduction of the sulfanyl group at the 2-position is achieved through thiolation reactions.
Addition of the N-cyanomethyl anilino group: This involves a substitution reaction where the anilino group is modified to include the cyanomethyl group.
Industrial Production Methods: Industrial production scales up these synthetic routes under optimized reaction conditions to ensure high yield and purity. Advanced catalytic processes, flow chemistry, and robust purification techniques are employed to achieve this.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly affecting the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: The carboxamide group can be reduced under appropriate conditions to yield amines.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogenating agents like bromine or chlorination reagents.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives of the anilino group.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Biology: It has shown potential in binding studies with proteins, useful in understanding protein-ligand interactions. Medicine: Research indicates its potential as a pharmacophore for developing drugs targeting specific enzymes or receptors. Industry: The compound’s structural versatility makes it valuable in material science for developing new polymers or advanced materials.
Mechanism of Action
The exact mechanism of action involves its interaction with molecular targets through its functional groups. The quinoline core is known to intercalate with DNA, while the sulfanyl and anilino groups can form hydrogen bonds and electrostatic interactions with proteins, influencing biochemical pathways and physiological effects.
Comparison with Similar Compounds
2-[2-(N-Benzylamino)-2-oxoethyl]sulfanylquinoline-4-carboxamide
N-cyclopropylquinoline-4-carboxamide
These compounds share structural motifs but differ in specific functional groups, altering their reactivity and application scope. What makes 2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide unique is the presence of both the cyanomethyl and cyclopropyl groups, offering a distinct set of reactivity patterns and biological activity.
Properties
IUPAC Name |
2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-12-13-27(17-6-2-1-3-7-17)22(28)15-30-21-14-19(23(29)25-16-10-11-16)18-8-4-5-9-20(18)26-21/h1-9,14,16H,10-11,13,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMPRZPFPBCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)SCC(=O)N(CC#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)
![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)
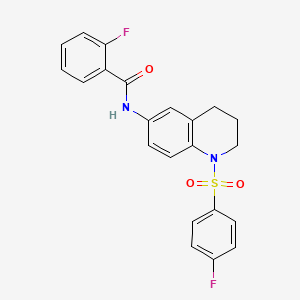
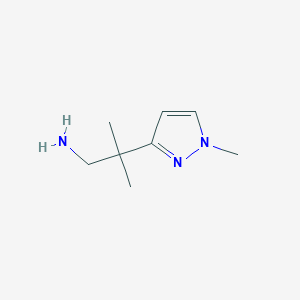
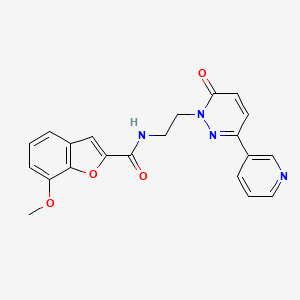
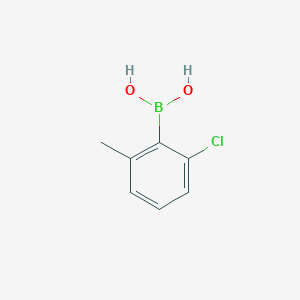
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)
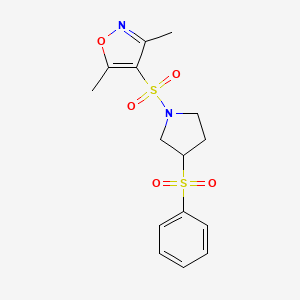
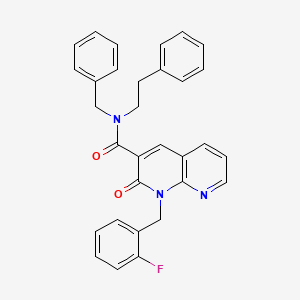
![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
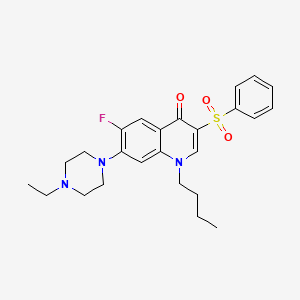
![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
